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Abstract

LP-261, scientifically known as N-(3-(1H-indol-4-yl)-5-(2-
methoxyisonicotinoyl)phenyl)methanesulfonamide, is a potent, orally bioavailable small
molecule that functions as an antimitotic and antiangiogenic agent. It exerts its anticancer
effects by inhibiting tubulin polymerization through competitive binding at the colchicine site on
B-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase,
ultimately inducing apoptosis in cancer cells. This document provides a comprehensive
technical overview of the chemical structure, physicochemical properties, synthesis,
mechanism of action, and key experimental data related to LP-261.

Chemical Structure and Physicochemical Properties

LP-261 is a 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogue. Its detailed chemical
structure is presented below.

Chemical Structure of LP-261[1]
Image Credit: Gardner et al.

A summary of the known physicochemical properties of LP-261 is provided in the table below.
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Property Value Reference

N-(3-(1H-indol-4-yl)-5-(2-
IUPAC Name methoxyisonicotinoyl)phenyl)m  [2][3]

ethanesulfonamide

Molecular Formula C24H21N304S Inferred from structure
Molecular Weight 447.51 g/mol Inferred from structure
Melting Point Not explicitly reported

Not explicitly reported; DMSO
Solubility is a common solvent for in vitro  [4][5]

studies.

Synthesis of LP-261

The synthesis of LP-261 and its analogues is achieved through a flexible synthetic route that
utilizes a functionalized dibromobenzene intermediate.[2][3] The key steps involve sequential
Suzuki coupling and Buchwald-Hartwig amination reactions to introduce the 1,3,5-trisubstituted
phenyl core. The 1H-indol-4-yl moiety has been identified as a critical feature for the
compound's potent activity.[2][3]

Detailed Synthesis Protocol (Hypothetical)

Based on the described synthetic strategy, a plausible multi-step synthesis protocol is outlined
below. Note: This is a representative protocol and may not reflect the exact conditions used in
the original synthesis.

o Step 1: Suzuki Coupling. A suitably protected 4-bromo-1H-indole is coupled with a boronic
acid derivative of the central phenyl ring using a palladium catalyst (e.g., Pd(PPh3)4) and a
base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water).

e Step 2: Buchwald-Hartwig Amination. The resulting intermediate is then subjected to a
Buchwald-Hartwig amination with methanesulfonamide using a palladium catalyst (e.g.,
Pd2(dba)3) and a ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2C0O3) in an
appropriate solvent (e.g., dioxane).
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» Step 3: Acylation. The final step involves the acylation of the amino group with 2-
methoxyisonicotinoyl chloride. This is typically carried out in the presence of a non-
nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).

 Purification. The final product, LP-261, is purified using standard techniques such as column
chromatography and recrystallization.

Mechanism of Action

LP-261's primary mechanism of action is the inhibition of tubulin polymerization.[2][3]
Microtubules, dynamic polymers of a- and B-tubulin heterodimers, are crucial for the formation
of the mitotic spindle during cell division.

Binding to the Colchicine Site

LP-261 competitively binds to the colchicine site on B-tubulin. This binding prevents the tubulin
dimers from polymerizing into microtubules. The disruption of microtubule dynamics activates
the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition
phase.

Downstream Signaling and G2/M Arrest

The inhibition of tubulin polymerization by LP-261 triggers a signaling cascade that culminates
in G2/M cell cycle arrest and subsequent apoptosis.[6][7] Key events in this pathway include:

 Activation of the Spindle Assembly Checkpoint (SAC): Disrupted microtubule-kinetochore
attachments activate the SAC, which inhibits the anaphase-promoting complex/cyclosome
(APC/C).

« Inhibition of APC/C: This leads to the accumulation of cyclin B1.

» Sustained CDKZ1 Activity: The high levels of cyclin B1 maintain the activity of cyclin-
dependent kinase 1 (CDK1), which is a key regulator of the G2/M transition.

e Cell Cycle Arrest: The sustained CDK1 activity prevents the cell from proceeding into
anaphase, resulting in G2/M arrest.

 Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway.
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Signaling pathway of LP-261 leading to G2/M arrest and apoptosis.

Experimental Data
In Vitro Activity

Assay

Cell Line/System

Result

Reference

NCI60 Screen

60 human cancer cell

Mean GI50: ~100 nM

Gardner et al.

lines
Tubulin - )
o Purified tubulin EC50: 3.2 uM MedChemExpress
Polymerization
Cell Viability (IC50) MCF-7 (Breast) 0.01 uMm MedChemExpress
H522 (Lung) 0.01 uM MedChemExpress
Jurkat (Leukemia) 0.02 uM MedChemExpress
SW-620 (Colon) 0.05 uM MedChemExpress
BXPC-3 (Pancreatic) 0.05 uM MedChemExpress
PC3 (Prostate) 0.07 uM MedChemExpress
Inhibition at
HUVEC Proliferation HUVEC nanomolar Gardner et al.
concentrations

Rat Aortic Ring Assay

Rat aorta explants

>50% growth
inhibition at 50 nM

Gardner et al.

In Vivo Activity
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Xenograft Model Dosing Schedule Outcome Reference
100 mg/kg, p.o., BID, Complete inhibition of

PC3 (Prostate) Gardner et al.
3 days/week tumor growth

Significant inhibition of

50 mg/kg, p.o., BID, tumor growth,
SW620 (Colon) ) Gardner et al.
daily comparable to
paclitaxel

12.5 mg/kg, p.o., daily, Improved tumor
SW620 (Colon) 5 days/week + inhibition comparedto  Gardner et al.

Bevacizumab single agents

Experimental Protocols
Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin
into microtubules.

Prepare Reagents:
- Purified Tubulin
-GTP

-P i

olymerization Buffer > -

Incubate Tubulin, Measure Absorbance Analyze Data:

GTP, and LP-261 at 340 nm over time Calculate EC50 End

at 37°C
—

Prepare LP-261
(Serial Dilutions)

Click to download full resolution via product page

Workflow for the in vitro tubulin polymerization assay.

Protocol:
 Purified tubulin is reconstituted in a polymerization buffer containing GTP.

o Serial dilutions of LP-261 are prepared.
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e The tubulin solution is mixed with the test compound or vehicle control in a microplate.
e The plate is incubated at 37°C to initiate polymerization.

e The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An
increase in absorbance indicates microtubule formation.

e The EC50 value is calculated from the dose-response curve.

Rat Aortic Ring Assay

This ex vivo assay assesses the antiangiogenic potential of a compound by measuring its
effect on microvessel sprouting from rat aortic explants.

Protocol:
e Thoracic aortas are excised from rats and cut into 1-2 mm rings.
e The aortic rings are embedded in a collagen gel matrix in a multi-well plate.

e The rings are cultured in endothelial cell growth medium supplemented with various
concentrations of LP-261 or vehicle control.

» After a defined incubation period (typically 7-10 days), the extent of microvessel outgrowth is
quantified by microscopy.

e The number and length of microvessels are measured and compared between treated and
control groups.

HUVEC Proliferation Assay

This in vitro assay determines the effect of a compound on the proliferation of Human Umbilical
Vein Endothelial Cells (HUVECS), a key process in angiogenesis.

Protocol:
e HUVECs are seeded in a 96-well plate and allowed to adhere.

e The cells are then treated with various concentrations of LP-261 or vehicle control.
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 After an incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric
assay such as the MTT or MTS assay, which measures metabolic activity.

e The absorbance is read using a microplate reader, and the percentage of proliferation
inhibition is calculated relative to the control.

PC3 Xenograft Model

This in vivo model evaluates the antitumor efficacy of a compound in a living organism.
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Workflow for the PC3 prostate cancer xenograft model.
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Protocol:
e PC3 human prostate cancer cells are cultured in vitro.

o Asuspension of PC3 cells is injected subcutaneously into the flank of immunocompromised
mice (e.g., nude or SCID mice).

e Tumors are allowed to grow to a palpable size.
e The mice are then randomized into treatment and control groups.

e LP-261 is administered orally (gavage) according to a specific dosing schedule. The control
group receives the vehicle.

e Tumor volume is measured regularly with calipers.

o At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and
may be used for further analysis (e.g., histology, biomarker studies).

Conclusion

LP-261 is a promising novel anticancer agent with a well-defined mechanism of action targeting
tubulin polymerization. Its potent in vitro and in vivo activity against a range of cancer cell lines,
coupled with its oral bioavailability, makes it a strong candidate for further clinical development.
The detailed experimental protocols and understanding of its signaling pathway provide a solid
foundation for future research and optimization of this compound as a potential therapeutic for

various malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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